molecular formula C11H14O3 B1610216 3-(3,4-Dimethoxyphenyl)propanal CAS No. 61871-67-8

3-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B1610216
CAS No.: 61871-67-8
M. Wt: 194.23 g/mol
InChI Key: PAYWTSIBCDFXGE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propanal is an organic compound characterized by the presence of a propionaldehyde group attached to a 3,4-dimethoxyphenyl ring

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)propanal has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxy-phenyl)-propionaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). The interaction with monoamine oxidase involves the oxidation of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde, leading to the formation of corresponding carboxylic acids. Additionally, aldehyde dehydrogenase catalyzes the conversion of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde to its respective acid, further participating in metabolic pathways .

Cellular Effects

3-(3,4-Dimethoxy-phenyl)-propionaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can impact the expression of genes involved in oxidative stress response and apoptosis. The compound’s interaction with cellular proteins can lead to alterations in cellular metabolism, affecting processes such as glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit monoamine oxidase, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin. Additionally, 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can undergo oxidative degradation, leading to the formation of reactive intermediates that may affect cellular health. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular viability and function .

Dosage Effects in Animal Models

The effects of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to adverse effects .

Metabolic Pathways

3-(3,4-Dimethoxy-phenyl)-propionaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of corresponding acids and other metabolites. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can influence metabolic flux and alter the levels of key metabolites in various biochemical pathways .

Transport and Distribution

The transport and distribution of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments. The distribution of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde within tissues can influence its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications and targeting signals can direct 3-(3,4-Dimethoxy-phenyl)-propionaldehyde to these compartments, influencing its interactions with other biomolecules and its overall cellular impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)propanal typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the propionaldehyde group. One common method is the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxyphenylpropanol, followed by oxidation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(3,4-Dimethoxy-phenyl)-propionic acid.

    Reduction: 3-(3,4-Dimethoxy-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of an aldehyde.

    3,4-Dimethoxyphenylpropionic acid: Similar structure but with a propionic acid group.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWTSIBCDFXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448393
Record name 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61871-67-8
Record name 3-(3,4-Dimethoxyphenyl)propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP3HSJ25WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2.0 g (10.2 mmol) of the aldehyde prepared in step A in 40 ml CH2Cl2 is oxidised in the dark by the addition of 4.32 g (10.2 mmol) Dess-Marin periodinane. The reaction is complete after 30 minutes. The suspension formed is taken up into 50 ml CH2Cl2 and washed twice with sodium bicarbonate and 20% sodium thiosulphate solution. Concentration of the organic layer affords a beige crude product which is purified by chromatography (hexane/ethyl acetate) to yield a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of oxalyl chloride(0.67 ml) in dichloromethane (80 ml) was added dropwise a solution of DMSO (1.18 ml) in dichloromethane(5 ml) at −78° C. To the mixture was added a solution of 1-(3,4-dimethoxyphenyl)propanol (1.50 g) in dichloromethane(25 ml) after 15 minutes. The mixture was stirred for an hour at −78° C. and for another hour at −45° C., then triethylamine(3.52 ml) was added. After stirring 20 minutes at 0° C., the mixture was quenched by a saturated aqueous NH4Cl solution, and extracted with dichloromethane. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by a silica gel column chromatography eluting with a mixture of ethyl acetate and n-hexane (1:7 to 1:1) to give 3,4-dimethoxy-hydrocinnamaldehyde (1.05 g, 70.7%).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.52 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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